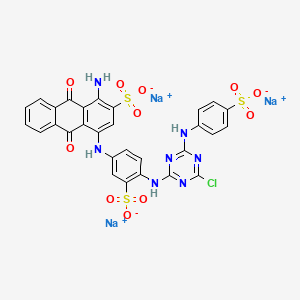![molecular formula C9H6N2O4 B1276703 Ácido pirazolo[1,5-a]piridina-2,3-dicarboxílico CAS No. 63237-87-6](/img/structure/B1276703.png)
Ácido pirazolo[1,5-a]piridina-2,3-dicarboxílico
Descripción general
Descripción
Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid: is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Chemistry: Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a versatile building block for the construction of various biologically active molecules .
Biology and Medicine: In the field of medicinal chemistry, this compound has shown potential as an inhibitor of certain enzymes and receptors. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry: The compound is used in the development of new materials with specific photophysical properties. It has applications in the design of fluorescent probes and sensors .
Direcciones Futuras
Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, due to being isosteric to indole and purine, as well as increased metabolic stability, are widely used in drug design . They were used to obtain anti-tuberculosis drugs, EP1 receptor antagonists, kinase p38 inhibitors . Developed in Japan, the drug ibudilast, is an inhibitor of PDE4 phosphodiesterases and is used in the treatment of asthma and post-stroke conditions . Recently, ibudilast was considered as a promising agent for the treatment of multiple sclerosis . In modern medicinal chemistry, much attention is paid to the introduction of fluorine atoms into organic molecules .
Mecanismo De Acción
Target of Action
Similar compounds have been used in drug design for various targets, including anti-tuberculosis drugs, ep1 receptor antagonists, and kinase p38 inhibitors .
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as fluorination, to form different derivatives .
Pharmacokinetics
Similar compounds have been noted for their increased metabolic stability .
Result of Action
Derivatives of this compound have been used in the treatment of various conditions, such as asthma and post-stroke conditions .
Action Environment
It’s known that the introduction of fluorine atoms into organic molecules, a common modification in medicinal chemistry, can enhance the metabolic stability and efficacy of the resulting compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method involves the reaction of substituted N-amino pyridinium salts with ethyl propiolate under basic conditions to form the pyrazolo[1,5-a]pyridine core, followed by hydrolysis to yield the dicarboxylic acid .
Industrial Production Methods: Industrial production methods for pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid are designed to be efficient and cost-effective. These methods often involve the use of high-yielding cyclization reactions and scalable hydrolysis steps. The use of water and dimethylformamide as solvents has been reported to improve the solubility of reactants and increase the overall yield of the product .
Análisis De Reacciones Químicas
Types of Reactions: Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under various conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but includes a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern, known for its kinase inhibitory properties.
Uniqueness: Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is unique due to its specific ring structure and the presence of two carboxylic acid groups. This structural feature allows for diverse chemical modifications and enhances its potential as a versatile building block in synthetic chemistry .
Propiedades
IUPAC Name |
pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)6-5-3-1-2-4-11(5)10-7(6)9(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJPZXOFRCWHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2C=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427815 | |
| Record name | Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63237-87-6 | |
| Record name | Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research reveal about the chemoselectivity of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid reacting with thionyl chloride (SOCl2)?
A1: The research demonstrates that the reaction between pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid and SOCl2 is completely chemioselective []. This means that despite the presence of both carboxylic acid groups and the nitrogen-containing heterocycle within the molecule, SOCl2 reacts selectively with a specific functional group. While the paper doesn't explicitly state which functional group is targeted, it's likely referring to the carboxylic acid groups, as they are much more reactive towards SOCl2 than nitrogen-containing heterocycles. The study utilized Density Functional Theory (DFT) calculations to analyze the energy profiles of different reaction pathways, confirming the chemoselectivity observed experimentally [].
Q2: How does the study utilize computational chemistry to understand the reactivity of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid?
A2: The research employs Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level of theory to investigate the reactivity of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid []. By analyzing conceptual DFT reactivity indices, the researchers were able to elucidate the regio- and chemoselectivity of the electrophilic chlorination reaction with SOCl2. The study explored various possible reaction pathways and calculated the associated energies, allowing them to identify the most favorable route and confirm its agreement with experimental observations []. This approach highlights the utility of computational chemistry in understanding reaction mechanisms and predicting the outcomes of chemical reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)





